molecular formula C33H44O9 B1152361 [(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate CAS No. 76689-98-0

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate

Cat. No. B1152361
CAS RN: 76689-98-0
M. Wt: 584.7 g/mol
InChI Key:
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Description

The chemical compound is a structurally complex molecule featuring a fused pentacyclic ring system and multiple functional groups, including acetoxy, hydroxy, and furanyl groups. Its synthesis and properties are of interest due to the intricate stereochemistry and potential biological activities.

Synthesis Analysis

Complex molecules like this are often synthesized through multi-step synthetic pathways involving the formation of ring systems, introduction of functional groups, and stereocontrolled reactions. For instance, the tricyclic products obtained from reactions between penicillin-derived thiazoloazetidinones and ethyl diazoacetate demonstrate the complexity of synthesizing fused ring systems with specific functional groups (Mara, Singh, Thomas, & Williams, 1982).

Molecular Structure Analysis

The molecular structure of complex compounds is typically elucidated using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the molecule. For example, the crystal and molecular structure of a related compound, 4,6-dimethyl-9-phenyl-8,12-dioxa-4,6-diazatetracyclo [8.8.0.02,7.013,18] octadeca-2(7),13,15,17-tetraene-3,5,11-trione 2-ethoxyphenyl (2E)-but-2-enoate, was determined using single crystal X-ray diffraction, illustrating the utility of this technique in understanding complex molecular geometries (Ganapathy, Damodharan, Manickam, & Sanmargam, 2013).

Scientific Research Applications

Tricyclic Products from Penicillin Derivatives

  • Mara et al. (1982) conducted research on tricyclic products derived from the reaction between penicillin and ethyl diazoacetate. They discovered new tricyclic adducts with structures similar to the compound (Mara, Singh, Thomas, & Williams, 1982).

Non-iterative Asymmetric Synthesis of C15 Polyketide Spiroketals

  • Meilert, Pettit, and Vogel (2004) explored the conversion of 2,2'-methylenebis[furan] to spiroketal derivatives, highlighting the significance of furan-based compounds in the synthesis of polyketides (Meilert, Pettit, & Vogel, 2004).

Stereoselective Synthesis and Asymmetric Applications

  • Gerber and Vogel (2001) focused on the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane derivatives, which could be relevant to the compound due to the shared bicyclic and oxabicyclic structures (Gerber & Vogel, 2001).

Oxetane Formation in Bicyclic Cations

  • Mosimann and Vogel (2000) examined the formation of oxetane structures through 1,3-migration in certain bicyclic cations, which could provide insights into the reactivity and structural transformations related to the compound (Mosimann & Vogel, 2000).

Polyketide Discovery from Endophytic Fungi

  • Liu et al. (2013) isolated a new polyketide with a structure that includes elements similar to the compound of interest, highlighting the potential for discovering novel compounds with diverse structures in nature (Liu, Hu, Lin, Lu, & Shen, 2013).

Bisabolane Derivatives Study

Chiral Building Blocks for Prostanoids

  • Valiullina et al. (2019) synthesized methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)tetrahydrofuran-2-yl]-prop-2-enoate, which may have structural similarities to the compound , underscoring the importance of chiral building blocks in medicinal chemistry (Valiullina, Ivanova, Shitikova, & Miftakhov, 2019).

properties

IUPAC Name

[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23+,24-,25-,27-,28+,29-,31-,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMBNWOJMLHDF-VOYNGPTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@@H]1[C@H]2[C@H]3[C@](CO2)([C@@H](C[C@@H]([C@@]3([C@@H]4[C@@]1(C5=C([C@@H](C[C@@H]5O[C@H](C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Reactant of Route 2
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Reactant of Route 3
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Reactant of Route 4
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Reactant of Route 5
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate
Reactant of Route 6
[(1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-Acetyloxy-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl] (E)-2-methylbut-2-enoate

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